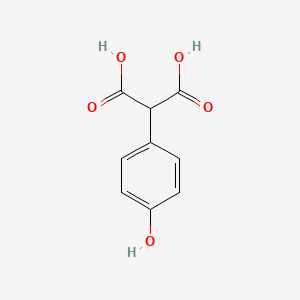

4-Hydroxyphenylmalonic acid

Descripción general

Descripción

4-Hydroxyphenylmalonic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Esterification and Alkylation Reactions

4-HPMA undergoes esterification under acidic or basic conditions. For example:

-

Methyl ester formation : Reaction with methanol and concentrated sulfuric acid (3:1 molar ratio to 4-HPMA) at 60°C for 5 hours yields dimethyl 4-hydroxyphenylmalonate in 87% yield .

-

Ethyl ester synthesis : Treatment with absolute ethanol and anhydrous HCl in benzene produces the diethyl ester (85% yield) .

These esters serve as intermediates in further alkylation steps. For instance, malonic ester synthesis involves deprotonation to form an enolate, which reacts with alkyl halides (e.g., benzyl chloride) to introduce substituents at the α-position .

Decarboxylation and Tautomerization

Thermal or acidic conditions promote decarboxylation:

-

Decarboxylation : At elevated temperatures (~135°C), 4-HPMA loses one carboxyl group to form 4-hydroxyphenylacetic acid (4-HPAA), identified via melting point analysis and conversion to barbituric acid .

-

Enol tautomerization : The resulting enol intermediate tautomerizes to the stable keto form, confirmed by LC-MS detection of N-(4-hydroxyphenyl)formamide as a byproduct .

Oxidation Reactions

4-HPMA reacts with oxidizing agents such as hexacyanoferrate(III) (HCF(III)) in alkaline media:

-

Kinetics : First-order dependence on [HCF(III)], fractional order in [OH⁻], with activation energy E<sub>a</sub> = 22.86 kJ/mol .

-

Products : Oxidative cleavage yields malonic acid and 4-hydroxyphenylformamide , validated by LC-MS (m/z 137) .

Table 1: Activation Parameters for HCF(III) Oxidation of 4-HPMA

| Parameter | Value |

|---|---|

| ΔH<sup>‡</sup> | 20.386 kJ/mol |

| ΔS<sup>‡</sup> | -321.29 J/(K·mol) |

| ΔG<sup>‡</sup> | 116.13 kJ/mol |

Cyclocondensation and Heterocycle Formation

4-HPMA participates in cyclocondensation with amines or hydrazines:

-

Pyridinedione synthesis : Reaction with acetophenonaniles at >250°C forms pyrano-pyridinediones via ketene intermediates .

-

Thiazolidinone derivatives : Thioglycolic acid and ZnCl<sub>2</sub> facilitate cyclization to 4-hydroxyquinolin-2(1H)-one derivatives, showing anticancer activity (IC<sub>50</sub> = 0.0298 μM for A549 cells) .

Biological and Metabolic Pathways

-

Microbial metabolism : Gut microbiota (e.g., Lactobacillus, Bifidobacterium) convert 4-HPMA to 4-hydroxyphenyllactic acid , a ROS scavenger .

-

Diagnostic relevance : Elevated serum levels correlate with neurodegenerative diseases, detected via UPLC-MS/MS (LLOQ = 0.02–0.25 μmol/L) .

Thermal Stability and Reaction Optimization

Differential scanning calorimetry (DSC) reveals:

Propiedades

Número CAS |

64076-52-4 |

|---|---|

Fórmula molecular |

C9H8O5 |

Peso molecular |

196.16 g/mol |

Nombre IUPAC |

2-(4-hydroxyphenyl)propanedioic acid |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H,(H,11,12)(H,13,14) |

Clave InChI |

RXVOSJKRWDTBBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)O |

SMILES canónico |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)O |

Key on ui other cas no. |

64076-52-4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.